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Compound of Interest

Compound Name: Nickel(II) bromide trihydrate

Cat. No.: B2653565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Nickel(II) bromide trihydrate (NiBr₂·3H₂O) as a catalyst in various cross-coupling

reactions. This cost-effective and earth-abundant metal catalyst offers a powerful alternative to

traditional palladium-based systems for the formation of carbon-carbon bonds, a critical

transformation in pharmaceutical and materials science.

Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a vital tool in modern organic

synthesis. Nickel's diverse reactivity, stemming from its ability to access multiple oxidation

states (Ni(0), Ni(I), Ni(II), Ni(III)), allows for the coupling of a wide range of electrophiles and

nucleophiles, including those that are challenging for palladium catalysts.[1][2][3] Nickel(II)
bromide trihydrate is an air-stable, crystalline solid that serves as a convenient and

economical pre-catalyst. In situ reduction generates the active Ni(0) species required to initiate

the catalytic cycle. These protocols will focus on two key transformations: Suzuki-Miyaura

coupling for biaryl synthesis and reductive cross-electrophile coupling.

Key Applications
Suzuki-Miyaura Coupling: Formation of biaryl and hetero-biaryl structures, which are

prevalent in pharmaceuticals and organic materials.[4]
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Reductive Cross-Electrophile Coupling: Coupling of two different electrophiles, such as an

aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, avoiding the

need for pre-formed organometallic reagents.[1][5]

Data Presentation: Representative Reaction
Conditions and Yields
The following tables summarize typical reaction conditions and yields for cross-coupling

reactions utilizing a Ni(II) bromide pre-catalyst. While specific conditions may vary, these tables

provide a general guideline for reaction optimization.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids[4]

Entry
Aryl
Halide

Arylbor
onic
Acid

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Iodoanis

ole

Phenylbo

ronic acid
K₃PO₄

1,4-

Dioxane
120 12 95

2

4-

Bromoani

sole

Phenylbo

ronic acid
K₃PO₄

1,4-

Dioxane
120 24 92

3

4-

Chloroani

sole

Phenylbo

ronic acid
K₃PO₄

1,4-

Dioxane
120 36 75

4

1-

Bromona

phthalen

e

4-

Methoxy

phenylbo

ronic acid

K₃PO₄
1,4-

Dioxane
120 18 98

5

2-

Bromopy

ridine

Phenylbo

ronic acid
K₃PO₄

1,4-

Dioxane
120 24 85
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Table 2: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Triflates with Alkyl Iodides[5]

Entry
Aryl
Triflate

Alkyl
Iodide

Ligand
Reduct
ant

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Phenyl

triflate

Iodomet

hane

bathoph

en
Mn DMF 40 18 88

2

4-

Trifluoro

methylp

henyl

triflate

Iodoeth

ane

bathoph

en
Mn DMF 40 18 94

3

4-

Acetylp

henyl

triflate

1-

Iodopro

pane

bathoph

en
Mn DMF 40 21 85

4

Naphth

yl-2-

triflate

1-

Iodobut

ane

bathoph

en
Mn DMF 40 16 91

5

3-

Cyanop

henyl

triflate

Iodocyc

lohexan

e

bathoph

en
Mn DMF 40 20 78

Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Nickel

compounds are potential carcinogens and sensitizers. Appropriate personal protective

equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: General Procedure for Nickel-Catalyzed
Suzuki-Miyaura Coupling
This protocol describes a ligand-free approach for the synthesis of biaryls.[4]
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Materials:

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

Aryl halide (e.g., 4-bromoanisole)

Arylboronic acid (e.g., phenylboronic acid)

Potassium phosphate (K₃PO₄), finely ground

Anhydrous 1,4-dioxane

Schlenk flask or oven-dried reaction tube with a magnetic stir bar

Inert atmosphere (Argon or Nitrogen)

Procedure:

To the Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol,

1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

Add Nickel(II) bromide trihydrate (0.05 mmol, 5 mol%).

Seal the flask, and evacuate and backfill with an inert gas three times.

Add anhydrous 1,4-dioxane (3-5 mL) via syringe.

Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 12-36

hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20

mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: General Procedure for Nickel-Catalyzed
Reductive Cross-Electrophile Coupling
This protocol details the coupling of an aryl sulfonate with an alkyl iodide using manganese as

a reductant.[5]

Materials:

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) or NiBr₂·glyme complex

Aryl sulfonate (e.g., phenyl triflate)

Alkyl iodide (e.g., 1-iodopropane)

Bathophenanthroline (ligand)

Manganese powder (Mn), activated

Lithium Bromide (LiBr)

Anhydrous N,N-Dimethylformamide (DMF)

Glovebox or Schlenk line for inert atmosphere setup

Oven-dried reaction vial with a magnetic stir bar

Procedure:

Inside a glovebox, add NiBr₂·3H₂O (0.05 mmol, 5 mol%), bathophenanthroline (0.06 mmol, 6

mol%), manganese powder (2.0 mmol, 2.0 equiv), and lithium bromide (1.5 mmol, 1.5 equiv)

to the reaction vial.

Add anhydrous DMF (2.0 mL).
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Add the aryl sulfonate (1.0 mmol, 1.0 equiv) followed by the alkyl iodide (1.2 mmol, 1.2

equiv).

Seal the vial and remove it from the glovebox.

Place the vial in a preheated heating block at 40 °C and stir for 14-21 hours.

Monitor the reaction by GC-MS.

After completion, cool the reaction to room temperature.

Carefully quench the reaction by adding it to a separatory funnel containing 1 M HCl (10 mL).

Extract the mixture with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography to yield the alkylated arene product.

Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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